molecular formula C14H18N2O3 B13295386 ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B13295386
M. Wt: 262.30 g/mol
InChI Key: CFCDBQRTZQVPMV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrrole ring can produce pyrrolidine derivatives .

Scientific Research Applications

Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate: shares structural similarities with other furan and pyrrole derivatives, such as:

Uniqueness

The unique combination of furan and pyrrole rings in ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-4-18-14(17)12-9(2)10(3)16(13(12)15)8-11-6-5-7-19-11/h5-7H,4,8,15H2,1-3H3

InChI Key

CFCDBQRTZQVPMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N

Origin of Product

United States

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